molecular formula C9H15NO2 B14050012 cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B14050012
M. Wt: 169.22 g/mol
InChI Key: NVRDCPXNFPLOAM-CRYROECRSA-N
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Description

cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: is a bicyclic amino acid with a unique structure that has garnered interest in various fields of chemistry and biology. This compound is characterized by its rigid bicyclo[2.2.2]octane framework, which imparts significant conformational constraints, making it a valuable scaffold in the design of bioactive molecules and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the stereoselective functionalization of bicyclic precursors. One common method includes the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction condition controls.

Chemical Reactions Analysis

Types of Reactions: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .

Mechanism of Action

The mechanism by which cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its ability to induce conformational constraints in molecules. This rigid structure can stabilize specific conformations, making it a valuable tool in the design of bioactive compounds. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic structure, which provides significant conformational rigidity. This makes it particularly useful in applications requiring precise control over molecular geometry, such as the design of foldamers and chiral catalysts .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m1/s1

InChI Key

NVRDCPXNFPLOAM-CRYROECRSA-N

Isomeric SMILES

C1CC2CCC1[C@H]([C@H]2N)C(=O)O

Canonical SMILES

C1CC2CCC1C(C2N)C(=O)O

Origin of Product

United States

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